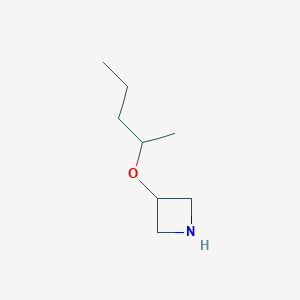
5-(Ethylamino)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylamino)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an ethylamino group at the 5-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylamino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the ethylamino group. The resulting intermediate is then subjected to a cyanation reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide to introduce the cyano group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetically recoverable catalysts have also been explored for the preparation of pyridine derivatives, offering advantages such as easy separation and reuse .
Chemical Reactions Analysis
Types of Reactions: 5-(Ethylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Conversion to 5-(ethylamino)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Ethylamino)pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(Ethylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar cyano group but differ in the ring structure and substituents.
Pyridazine and pyridazinone derivatives: These compounds contain adjacent nitrogen atoms in the ring and exhibit diverse biological activities.
Uniqueness: 5-(Ethylamino)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-(ethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)11-6-8/h3-4,6,10H,2H2,1H3 |
InChI Key |
JIYOJGADTHSBQT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)






![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)


![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)

